molecular formula C12H18N2O4 B13755814 N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide CAS No. 63133-73-3

N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide

Cat. No.: B13755814
CAS No.: 63133-73-3
M. Wt: 254.28 g/mol
InChI Key: NOZUFNYPCCFIKF-UHFFFAOYSA-N
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Description

N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide is a chemical compound with the molecular formula C12H18N2O4 and a molecular weight of 254.286 g/mol . This compound is known for its unique structure, which includes a dihydroxypropyl group, an amino group, and a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide can be achieved through several methods. One common synthetic route involves the reaction of 4-methoxyaniline with glycidol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Scientific Research Applications

N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The dihydroxypropyl and amino groups play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide can be compared with other similar compounds, such as:

  • N-[3-(2,3-Dihydroxypropyl)amino]-4-methoxybenzamide
  • N-[3-(2,3-Dihydroxypropyl)amino]-4-methoxyphenylacetamide
  • N-[3-(2,3-Dihydroxypropyl)amino]-4-methoxyphenylpropionamide

These compounds share similar structural features but differ in their functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

63133-73-3

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

N-[3-(2,3-dihydroxypropylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C12H18N2O4/c1-8(16)14-9-3-4-12(18-2)11(5-9)13-6-10(17)7-15/h3-5,10,13,15,17H,6-7H2,1-2H3,(H,14,16)

InChI Key

NOZUFNYPCCFIKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NCC(CO)O

Origin of Product

United States

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